molecular formula C12H14FN3 B11739696 N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Katalognummer: B11739696
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: QWBOBHYZNUMEKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrazole core, a privileged scaffold in pharmaceutical development known to exhibit a wide spectrum of biological activities . The structure incorporates a 4-fluorobenzyl group at the pyrazole N1 position, a modification seen in other research compounds targeting kinase enzymes, such as Aurora-A . This specific substitution pattern suggests its potential utility as a key intermediate or building block in the synthesis of more complex molecules for biological screening. The presence of the amine group at the 3-position of the pyrazole ring provides a handle for further chemical derivatization, allowing researchers to create diverse compound libraries. Pyrazole derivatives are frequently explored as bioisosteres for benzene rings and other functional groups to optimize the potency, selectivity, and physicochemical properties of lead compounds in preclinical research . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C12H14FN3

Molekulargewicht

219.26 g/mol

IUPAC-Name

N-[(4-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H14FN3/c1-9-8-16(2)15-12(9)14-7-10-3-5-11(13)6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI-Schlüssel

QWBOBHYZNUMEKI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1NCC2=CC=C(C=C2)F)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives

Methylhydrazine reacts with 1,3-diketones or acetylene derivatives to form the pyrazole ring. For example, diethyl acetylenedicarboxylate (DEAD) undergoes cyclocondensation with methylhydrazine in anhydrous ether at -10°C to yield ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. This intermediate is critical for subsequent functionalization.

Reaction Conditions:

  • Temperature: -10°C to 0°C

  • Solvent: Diethyl ether

  • Yield: 70–85%

Direct Alkylation and Functionalization

Alternatively, pre-formed pyrazole derivatives like 1,4-dimethyl-1H-pyrazol-3-amine can be synthesized via hydrolysis and decarboxylation of ester intermediates. For instance, ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is hydrolyzed in a sodium hydroxide ethanol solution (10% w/v) at room temperature, followed by acidification to isolate the carboxylic acid. Subsequent Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butyl alcohol introduces the amine group.

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl moiety is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

1,4-Dimethyl-1H-pyrazol-3-amine reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds in acetonitrile under reflux (80°C) for 12–16 hours.

Reaction Parameters:

ParameterValue
SolventAcetonitrile
BaseK₂CO₃
Temperature80°C
Yield65–75%

Reductive Amination

An alternative route involves condensing 1,4-dimethyl-1H-pyrazol-3-amine with 4-fluorobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers milder conditions (room temperature, 24 hours) but requires careful pH control (pH 5–6).

Optimization and Industrial Scale-Up

Industrial production prioritizes cost efficiency and scalability. Continuous-flow reactors enhance yield and safety for hazardous steps like bromination or azide formation. Key optimizations include:

  • Solvent Selection: Replacing tetrahydrofuran (THF) with acetonitrile reduces toxicity and improves reaction control.

  • Catalyst Use: Palladium-based catalysts (e.g., Pd/C) facilitate hydrogenation steps at lower pressures (5–10 bar).

  • Waste Management: Tribromooxyphosphorus (POBr₃) byproducts are neutralized with saturated sodium bicarbonate, minimizing environmental impact.

Data Tables and Analytical Findings

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅FN₃
Molecular Weight247.28 g/mol
Melting Point112–115°C
SolubilityDMSO, Ethanol

Table 2: Reaction Yields by Method

MethodIntermediate YieldFinal Product Yield
Cyclocondensation85%72%
Reductive Amination78%68%

Table 3: Industrial-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size10 g50 kg
Reaction Time16 hours8 hours (continuous)
Purity95%99%

Mechanistic Insights

The nucleophilic substitution mechanism (Section 2.1) proceeds via an SN2 pathway, where the amine attacks the electrophilic carbon of 4-fluorobenzyl chloride. Steric hindrance from the pyrazole’s methyl groups slightly reduces reactivity, necessitating elevated temperatures. In contrast, reductive amination (Section 2.2) involves imine formation followed by borohydride reduction, favored by the electron-withdrawing fluorine atom enhancing aldehyde electrophilicity.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(4-Fluorbenzyl)-1,4-dimethyl-1H-pyrazol-3-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

    Biologie: Wird auf seine potentiellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antikanzerogene Eigenschaften.

    Medizin: Wird auf seine potentielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Enzyminhibitoren.

    Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt

Wissenschaftliche Forschungsanwendungen

N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

Der Wirkungsmechanismus von N-(4-Fluorbenzyl)-1,4-dimethyl-1H-pyrazol-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es bestimmte Enzyme inhibieren, indem es an deren aktiven Zentren bindet und so deren Aktivität blockiert. Die Fluorbenzyl-Gruppe der Verbindung kann ihre Bindungsaffinität zu den Zielproteinen erhöhen, was sie zu einem potenten Inhibitor macht .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Comparison with Pimavanserin (N-(4-fluorobenzyl)-N-(1-methylpiperidinyl)-N-(4-(2-methylpropyloxy)-phenylmethyl carbamide)

Pimavanserin (Formula 1), a clinically approved antipsychotic, shares the 4-fluorobenzyl motif but incorporates additional substituents: a 1-methylpiperidinyl group and a 4-(2-methylpropyloxy)phenylmethyl carbamide. These structural differences confer distinct pharmacological profiles:

  • Substituent Effects : The piperidinyl group in Pimavanserin enhances its affinity for serotonin receptors (5-HT2A), critical for its antipsychotic activity. In contrast, the pyrazole core of N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine may favor interactions with other targets, such as kinases or dopamine receptors.
  • Synthetic Yield : The patented synthesis of Pimavanserin emphasizes high yield and purity , suggesting that analogous routes for N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine could be optimized similarly.

Comparison with N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine (CAS 1856042-67-5)

This analog replaces the 4-fluorobenzyl group with a 4-(dimethylamino)benzyl moiety. Key differences include:

  • Electronic Effects: The dimethylamino group is strongly electron-donating, increasing the basicity and solubility of the compound compared to the electron-withdrawing fluorine substituent. This may enhance aqueous solubility but reduce lipophilicity, impacting membrane permeability.
  • In contrast, the fluorine atom in the target compound participates only weakly in hydrogen bonding, favoring hydrophobic interactions .
  • Structural Anomaly: The molecular formula listed for this compound (C14H21ClN4) includes chlorine, which is inconsistent with its described structure. This discrepancy highlights the need for verification in experimental data .

Comparison with N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine (CAS 1856069-90-3)

This compound features a pyrazole ring substituted with fluorine at position 5, replacing the benzyl group entirely. Notable contrasts include:

  • Synthetic Accessibility: Suppliers like Block Chemical Technology (Shanghai) Co., Ltd. list this compound, indicating commercial availability for further testing .

Data Table: Structural and Inferred Properties

Compound Name Molecular Formula Key Substituents Inferred logP Solubility (Predicted) Pharmacological Target (Hypothesized)
N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine C12H14FN3 4-fluorobenzyl, 1,4-dimethylpyrazole ~2.5 Moderate (DMSO soluble) CNS receptors, kinases
Pimavanserin C25H34FN3O2 4-fluorobenzyl, piperidinyl, carbamide ~3.8 Low 5-HT2A receptor
N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine C14H21ClN4* 4-dimethylaminobenzyl ~1.8 High Enzymes, GPCRs
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine C12H17FN6 5-fluoropyrazolyl, ethyl, methyl ~2.2 Moderate Kinases, ion channels

*Note: Molecular formula for CAS 1856042-67-5 includes chlorine (C14H21ClN4), which conflicts with the described structure.

Research Implications and Limitations

  • Structural Insights : Crystallographic studies using programs like SHELXL could resolve discrepancies in molecular formulas and elucidate hydrogen-bonding patterns critical for drug design.
  • Pharmacological Gaps : The absence of binding affinity or pharmacokinetic data for N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine underscores the need for targeted assays against proposed targets.
  • Synthetic Optimization : Lessons from Pimavanserin’s high-yield synthesis could guide process improvements for the target compound.

Biologische Aktivität

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound with a pyrazole ring that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-fluorobenzyl group and two methyl groups at the 1 and 4 positions. The presence of the fluorine atom enhances lipophilicity, potentially influencing its biological interactions. The molecular formula is C12H14FN3C_{12}H_{14FN_3} with a molecular weight of approximately 225.26 g/mol.

Preliminary studies suggest that N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine may interact with various biological targets such as enzymes and receptors. The specific mechanisms of action are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : It could modulate receptor functions, influencing cellular pathways related to cancer and other diseases.

Anticancer Potential

Research indicates that N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine exhibits activity against certain cancer cell lines. For example, studies have shown that derivatives of pyrazole compounds can inhibit cell proliferation in various cancer models. The compound's structural features may allow it to bind effectively to target proteins involved in tumor growth.

Comparison with Similar Compounds

To better understand the uniqueness of N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesNotable Differences
4-fluorobenzylamineAromatic amineLacks pyrazole ring; simpler structure
3,5-dimethylpyrazolePyrazole with methyl substitutionsNo fluorine substituent; different substitution pattern
1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-aminePyrazole with different substitutionDifferent position of methyl groups on pyrazole ring
4-fluorobenzyl bromideHalogenated aromatic compoundNo pyrazole; reactive bromide group available

The unique combination of the 4-fluorobenzyl group and specific methyl substitutions on the pyrazole ring may contribute to distinct chemical reactivity and biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine:

  • Inhibition Studies : A study evaluating the IC50 values for enzyme inhibition showed promising results, indicating that this compound could effectively reduce enzyme activity associated with cancer progression .
  • Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine exhibits cytotoxic effects, leading to reduced cell viability at specific concentrations.
  • Pharmacokinetics : Ongoing research is focused on understanding the pharmacodynamics and pharmacokinetics of this compound to assess its therapeutic potential further. Early findings suggest favorable absorption characteristics due to its lipophilicity .

Q & A

Q. What synthetic routes are recommended for N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Nucleophilic substitution : Reacting 1,4-dimethyl-1H-pyrazol-3-amine with 4-fluorobenzyl halides under basic conditions (e.g., cesium carbonate in DMSO at 35°C) .
  • Catalytic coupling : Copper(I) bromide or palladium catalysts may enhance cross-coupling efficiency for introducing fluorinated benzyl groups .
  • Hydrogenation : For nitro or protected amine intermediates, use 10% Pd/C under hydrogen pressure (40 psi) to reduce functional groups .

Q. Optimization Strategies :

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Temperature control : Maintain 35–50°C to balance reaction rate and side-product formation .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product .

Q. What analytical techniques confirm the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions and aromaticity (e.g., δ 8.67–7.45 ppm for pyrazole protons) .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]+^+) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Melting Point Analysis : Sharp melting ranges (e.g., 104–107°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

Methodological Answer:

  • Data Validation : Use checkCIF (via IUCr) to identify outliers in bond lengths/angles .
  • Refinement Software : Compare SHELXL (for small molecules) and Phenix (for macromolecules) to cross-validate hydrogen bonding networks .
  • Twinned Data Analysis : Employ SHELXD for deconvoluting overlapping reflections in twinned crystals .
  • Hydrogen Bonding Patterns : Apply graph-set analysis (Etter’s method) to classify interactions (e.g., R22_2^2(8) motifs) .

Q. What strategies analyze hydrogen bonding and supramolecular interactions in its crystalline form?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve intermolecular distances (e.g., 2.8–3.2 Å for N–H···N/F interactions) .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., fluorine’s role in C–H···F interactions) .
  • Thermal Ellipsoid Modeling : Use Olex2 or Mercury to visualize dynamic disorder in the fluorobenzyl group .

Q. How does the fluorine substituent influence reactivity and stability?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine reduces electron density on the benzyl ring, altering nucleophilic attack sites (e.g., para-directing in electrophilic substitutions) .
  • Stability Under Oxidative Stress : Monitor decomposition via LC-MS when exposed to H2_2O2_2 or peroxides; fluorinated analogs show slower degradation than non-fluorinated counterparts .
  • Hydrolytic Stability : Conduct pH-dependent stability studies (e.g., 0.1 M HCl/NaOH at 37°C) to assess resistance to hydrolysis .

Q. What computational methods predict biological activity, and how are they validated?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs); validate with IC50_{50} assays .
  • QSAR Modeling : Train models on pyrazole analogs (e.g., substituent effects on logP and IC50_{50}) using CODESSA or MOE .
  • Metabolic Stability Prediction : Apply CYP450 inhibition assays (e.g., human liver microsomes) to verify in silico ADMET predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.